molecular formula C9H8BrClO3 B8788872 4-Bromo-3,5-dimethoxybenzoyl chloride CAS No. 56518-43-5

4-Bromo-3,5-dimethoxybenzoyl chloride

Cat. No.: B8788872
CAS No.: 56518-43-5
M. Wt: 279.51 g/mol
InChI Key: SMLBFULFKTYEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,5-dimethoxybenzoyl chloride is a useful research compound. Its molecular formula is C9H8BrClO3 and its molecular weight is 279.51 g/mol. The purity is usually 95%.
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Properties

CAS No.

56518-43-5

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

4-bromo-3,5-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H8BrClO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3

InChI Key

SMLBFULFKTYEPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3,5-dimethoxybenzoic acid (Acta Chem. Scand., 2, 34-41, (1948)) (22.6 g, 86.6 mmol) in methylene chloride (400 mL) was added dimethylformamide (1.5 mL, 19.4 mmol). Oxalyl chloride (13.0 g, 102.0 mmol) was gradually added to the ice-cold solution, and the mixture was stirred at room temperature for 1 hour and 30 minutes. The reaction mixture was concentrated under reduced pressure to yield crude crystals of 4-bromo-3,5-dimethoxybenzoyl chloride. To an ice-cold solution of 2-amino-2-methylpropanol (8.40 g, 94.2 mmol) in methylene chloride (100 mL) were added N,N-diisopropylethylamine (16.6 mL, 95.3 mmol) and a solution of the crude 4-bromo-3,5-dimethoxybenzoyl chloride in methylene chloride (200 mL). After the mixture was stirred at room temperature for 10 minutes, the mixture was washed successively with water, 8.0 M hydrochloric acid, a saturated aqueous sodium hydrogencarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Thionyl chloride (47.5 mL, 651.0 mmol) was added to the residue, and the mixture was stirred at room temperature for 10 minutes. To the reaction mixture were added ice water and a 2.5 M aqueous sodium hydroxide (600 mL, 1500 mmol), and the mixture was extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was recrystallized form diethyl ether-hexane to yield 2-(4-bromo-3,5-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline as colorless fine needles (melting point: 172.5-174.5° C.) (20.9 g, yield: 77%).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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